molecular formula C18H26N2O2 B11497139 3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one

3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B11497139
M. Wt: 302.4 g/mol
InChI Key: HCAJVWAJRMSAJN-UHFFFAOYSA-N
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Description

3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a cyclohexenone ring, which contribute to its unique chemical properties.

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group contributes to the compound’s binding affinity and specificity. The cyclohexenone ring plays a role in the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-diaminopropane
  • 3-(Dimethylamino)-1-propylamine
  • N,N-Dimethyl-1,3-propanediamine

Uniqueness

3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

3-[3-(dimethylamino)propylamino]-5-(3-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C18H26N2O2/c1-20(2)9-5-8-19-16-10-15(11-17(21)13-16)14-6-4-7-18(12-14)22-3/h4,6-7,12-13,15,19H,5,8-11H2,1-3H3

InChI Key

HCAJVWAJRMSAJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC(=O)CC(C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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